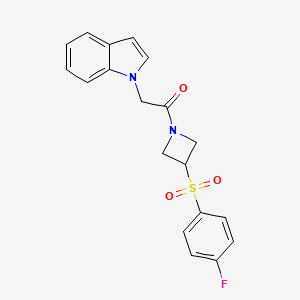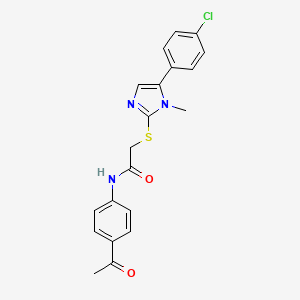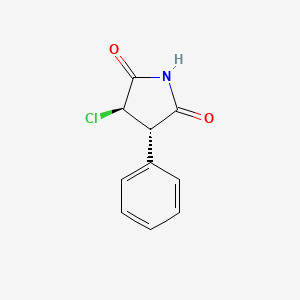![molecular formula C18H16N2OS B2679289 3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 957014-27-6](/img/structure/B2679289.png)
3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for “3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde” is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of pyrazoles, in general, is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . The specific molecular structure of “3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde” is not available in the retrieved data.Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A specific chemical reaction analysis for “3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde” is not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Characterization
- Pyrazole derivatives, including compounds similar to 3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and characterized for various applications. For instance, Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and characterized them using spectral analyses and X-ray diffraction (XRD) techniques, indicating the potential for detailed structural analysis of similar compounds (Hamed et al., 2020).
Biological Activity
- Pyrazole derivatives have been explored for their biological activities. A study by Bhat et al. (2016) reported the synthesis of pyrazole derivatives with antimicrobial and antioxidant activities, suggesting potential biological applications for similar compounds (Bhat et al., 2016).
Anticonvulsant and Analgesic Studies
- The design and synthesis of new pyrazole analogs, including those similar to the compound , have been investigated for anticonvulsant and analgesic activities. Viveka et al. (2015) conducted studies demonstrating the potential of these compounds in medicinal applications (Viveka et al., 2015).
Molecular Docking Studies
- Molecular docking studies are another significant application in the field of research for pyrazole derivatives. Mary et al. (2015) investigated the molecular structure and docking studies of a similar compound, providing insights into its potential interactions with biological targets (Mary et al., 2015).
Crystallographic Investigations
- The crystal structures of pyrazole derivatives have been a subject of research, as seen in the work of Xu and Shi (2011). They focused on determining the crystal structure of a pyrazole derivative, which can be relevant for understanding the physical and chemical properties of similar compounds (Xu & Shi, 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(4-ethylsulfanylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-22-17-10-8-14(9-11-17)18-15(13-21)12-20(19-18)16-6-4-3-5-7-16/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGVBUPMCCGOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2679207.png)



![ethyl 2-({2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]propanoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2679213.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2679215.png)


![1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2679221.png)

![[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2679223.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid](/img/structure/B2679227.png)